molecular formula C27H31N2O.H2O4P<br>C27H33N2O5P B12717548 1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium dihydrogen phosphate CAS No. 83968-80-3

1-Ethyl-2-(1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl)benz(cd)indolium dihydrogen phosphate

Cat. No.: B12717548
CAS No.: 83968-80-3
M. Wt: 496.5 g/mol
InChI Key: NNZCYVXNLAUTBH-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the indolium moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield the corresponding amines .

Scientific Research Applications

1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of more complex molecules In biology, it may be utilized in studies involving cellular signaling pathways and enzyme inhibitionIndustrially, it can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-ethyl-2-[1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-2,2,4-trimethyl-6-quinolyl]benz[cd]indolium dihydrogen phosphate stands out due to its unique structural features and reactivity. Similar compounds include other quinoline and indolium derivatives, which may share some chemical properties but differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its versatility in various scientific research applications .

Properties

CAS No.

83968-80-3

Molecular Formula

C27H31N2O.H2O4P
C27H33N2O5P

Molecular Weight

496.5 g/mol

IUPAC Name

dihydrogen phosphate;2-[(6E)-6-(1-ethylbenzo[cd]indol-2-ylidene)-2,2,4-trimethyl-3,4-dihydroquinolin-1-ium-1-yl]ethanol

InChI

InChI=1S/C27H31N2O.H3O4P/c1-5-28-24-11-7-9-19-8-6-10-21(25(19)24)26(28)20-12-13-23-22(16-20)18(2)17-27(3,4)29(23)14-15-30;1-5(2,3)4/h6-13,16,18,30H,5,14-15,17H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

NNZCYVXNLAUTBH-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\4/C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.OP(=O)(O)[O-]

Canonical SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C=CC5=[N+](C(CC(C5=C4)C)(C)C)CCO.OP(=O)(O)[O-]

Origin of Product

United States

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